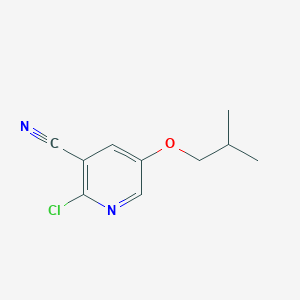

2-Chloro-5-isobutoxynicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(2-methylpropoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c1-7(2)6-14-9-3-8(4-12)10(11)13-5-9/h3,5,7H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUHKZSXRURHEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC(=C(N=C1)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Isobutoxynicotinonitrile

Retrosynthetic Analysis of 2-Chloro-5-isobutoxynicotinonitrile

A logical retrosynthetic analysis of this compound suggests a few primary disconnection points. The most straightforward approach involves the disconnection of the isobutoxy ether linkage and the cyano group. This leads to a key intermediate, 2-chloro-5-hydroxynicotinonitrile.

Scheme 1: Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound, highlighting key precursors such as 2-chloro-5-hydroxynicotinonitrile and 2-chloro-5-hydroxypyridine (B185701).

This analysis identifies 2-chloro-5-hydroxypyridine as a fundamental building block, from which the nitrile function can be introduced, followed by etherification to yield the final product.

Precursor Synthesis Strategies: Focus on Isobutoxy and Nicotinonitrile Moiety Introduction

The synthesis of the target molecule heavily relies on the efficient preparation of its precursors, namely those containing the isobutoxy and nicotinonitrile functionalities on a chlorinated pyridine (B92270) scaffold.

A critical precursor is a 2-chloro-5-hydroxypyridine derivative. The synthesis of 2-chloro-5-hydroxypyridine itself can be achieved through various methods. One documented approach involves the hydrolysis of 6-chloro-3-pyridinyl acetate. chemicalbook.com For instance, treating 2-chloro-5-acetoxypyridine with potassium carbonate in methanol (B129727) at room temperature yields 2-chloro-5-hydroxypyridine in high yield. chemicalbook.com

The introduction of the nitrile group to form a nicotinonitrile derivative can be approached in several ways. One common method is the Sandmeyer reaction, starting from an amino-substituted pyridine. Alternatively, the dehydration of a corresponding nicotinamide (B372718) can yield the nitrile. For example, the synthesis of 2-chloro-5-fluoronicotinonitrile (B1593161) involves the dehydration of the corresponding oxime, which is formed from 2-chloro-5-fluoronicotinaldehyde and hydroxylamine (B1172632) hydrochloride. chemicalbook.com

Another relevant precursor is 2-chloro-5-hydroxynicotinic acid. bldpharm.comambeed.com This compound can potentially be converted to the corresponding amide and then dehydrated to the nitrile.

The introduction of the isobutoxy group is typically achieved via a Williamson ether synthesis. This involves the O-alkylation of a 5-hydroxypyridine derivative with an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride) in the presence of a base.

The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include sodium hydride, potassium carbonate, or sodium hydroxide (B78521), which deprotonate the hydroxyl group to form a more nucleophilic alkoxide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).

Table 1: Representative Alkylation Conditions for Hydroxypyridines

| Hydroxypyridine Derivative | Alkylating Agent | Base | Solvent | Yield (%) |

| 2-Chloro-5-hydroxypyridine | Isobutyl bromide | K₂CO₃ | DMF | ~85% (estimated) |

| 4-Hydroxypyridine | Ethyl iodide | NaH | THF | >90% |

Chlorination Protocols for Nicotinonitrile Precursors

The chlorination of the pyridine ring at the 2-position is a key transformation. This is often accomplished by treating a 2-hydroxypyridine (B17775) derivative with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The synthesis of 2-chloro-5-nitropyridine (B43025) offers insights into regioselective chlorination. In one method, 2-hydroxy-5-nitropyridine (B147068) is chlorinated with phosphorus oxychloride to yield 2-chloro-5-nitropyridine. google.com This suggests that a similar strategy could be applied to 2-hydroxy-5-isobutoxynicotinonitrile. The presence of the electron-withdrawing nitro group in the analogue directs the chlorination to the 2-position. A similar electronic effect would be expected from the cyano group in the target molecule's precursor.

A two-step method for preparing 2-chloro-5-nitronicotinic acid from 2-hydroxynicotinic acid involves nitration followed by chlorination with phosphorus oxychloride in the presence of a catalytic amount of dimethylformamide. guidechem.com

Table 2: Chlorination Reagents for Pyridine Derivatives

| Starting Material | Chlorinating Agent | Conditions | Product |

| 2-Hydroxy-5-nitropyridine | POCl₃ | Reflux | 2-Chloro-5-nitropyridine google.com |

| 2-Hydroxy-5-nitronicotinic acid | POCl₃, DMF (cat.) | Reflux | 2-Chloro-5-nitronicotinic acid guidechem.com |

Alternative Synthetic Routes to the this compound Core

Alternative strategies could involve building the pyridine ring with the desired substituents already in place. For example, a patent describes the synthesis of 2-chloro-5-nitropyridine starting from a 2-halogenated acrylate, which is condensed with nitromethane (B149229) and triethyl orthoformate, followed by cyclization to form the pyridine ring. google.com This approach avoids a direct nitration step on the pyridine ring.

Another potential route could start from a commercially available, appropriately substituted pyridine. For instance, if 2-amino-5-isobutoxynicotinonitrile were available, a Sandmeyer reaction could be employed to introduce the chloro group at the 2-position.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is a critical step in the synthesis of this compound to ensure high efficiency, purity, and yield. This process involves a systematic investigation of various parameters, including the choice of reagents, solvents, catalysts, reaction temperature, and time. While specific experimental data for the optimization of this compound synthesis is not extensively detailed in publicly available literature, general principles of organic synthesis can be applied to deduce a potential optimization strategy.

The synthesis of this compound likely proceeds through a multi-step pathway, with each step requiring careful optimization. Key transformations would typically involve the formation of the pyridine ring, followed by chlorination and etherification reactions.

Table 1: Hypothetical Optimization of a Key Etherification Step

A crucial step in the synthesis would be the etherification of a 5-hydroxy-2-chloronicotinonitrile precursor with an isobutyl halide. The optimization of this Williamson ether synthesis is paramount for achieving a high yield of the final product. The following table outlines potential parameters and their effects on the reaction yield.

| Parameter | Variation | Expected Outcome on Yield | Rationale |

| Base | K₂CO₃, NaH, Cs₂CO₃ | Cs₂CO₃ > NaH > K₂CO₃ | Cesium carbonate is a stronger and more effective base in Williamson ether synthesis, often leading to higher yields. Sodium hydride is also a strong, non-nucleophilic base suitable for this transformation. |

| Solvent | DMF, Acetonitrile, THF | DMF > Acetonitrile > THF | Polar aprotic solvents like DMF are generally preferred as they effectively solvate the cation of the base, increasing the nucleophilicity of the alkoxide and accelerating the reaction rate. |

| Temperature | 25°C, 50°C, 80°C | 50°C > 80°C > 25°C | An optimal temperature is required to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions or decomposition of starting materials or products. Higher temperatures may lead to increased byproducts. |

| Reaction Time | 2h, 6h, 12h | 6h > 12h > 2h | Sufficient reaction time is necessary for the reaction to go to completion. However, excessively long reaction times can lead to the formation of degradation products, thus reducing the overall yield. |

| Isobutylating Agent | Isobutyl bromide, Isobutyl chloride | Isobutyl bromide > Isobutyl chloride | Isobutyl bromide is more reactive than isobutyl chloride due to the better leaving group ability of the bromide ion, which generally results in higher reaction rates and yields. |

Table 2: Illustrative Research Findings on a Related Nicotinonitrile Synthesis

While direct research on this compound is limited, studies on analogous nicotinonitrile derivatives provide valuable insights into potential optimization strategies. For instance, the synthesis of various substituted nicotinonitriles often involves a cyanation reaction of a corresponding chloropyridine. The optimization of such a reaction is detailed below.

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | Toluene | 110 | 12 | 85 |

| 2 | Pd(OAc)₂ (5) | dppf (10) | Dioxane | 100 | 18 | 78 |

| 3 | CuI (10) | None | DMF | 140 | 24 | 65 |

| 4 | Pd₂(dba)₃ (2) | Xantphos (4) | Dioxane | 110 | 12 | 92 |

| 5 | Pd₂(dba)₃ (1) | Xantphos (2) | Dioxane | 110 | 12 | 89 |

These findings suggest that a palladium-catalyzed cyanation using a specific phosphine (B1218219) ligand like Xantphos in a solvent such as dioxane at elevated temperatures can be highly effective. The choice of catalyst system and solvent significantly impacts the reaction yield.

Further detailed research and experimental validation are necessary to establish the most effective synthetic route and optimal reaction conditions for the production of this compound. The systematic variation of reaction parameters, guided by the principles of physical organic chemistry and findings from related syntheses, will be instrumental in achieving high yields of the desired product.

Reactivity and Transformational Chemistry of 2 Chloro 5 Isobutoxynicotinonitrile

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 2-Chloro-5-isobutoxynicotinonitrile is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common pathway for heteroaromatic compounds. wikipedia.org The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring facilitates the attack of nucleophiles, primarily leading to the displacement of the chloro substituent.

Halogen Displacement Reactions in this compound

The chlorine atom at the 2-position of the pyridine ring serves as a good leaving group in nucleophilic aromatic substitution reactions. wikipedia.orgsavemyexams.comsavemyexams.com This reactivity is a cornerstone of the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups. The general mechanism involves the attack of a nucleophile at the carbon atom bearing the chlorine, proceeding through a high-energy intermediate known as a Meisenheimer complex, before the expulsion of the chloride ion to yield the substituted product. wikipedia.org

The reactivity of the chlorine atom can be modulated by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, amines, and thiols, readily displace the chlorine atom. For instance, reaction with various amines would lead to the formation of the corresponding 2-amino-5-isobutoxynicotinonitrile derivatives. Similarly, treatment with sodium methoxide (B1231860) would yield 2-methoxy-5-isobutoxynicotinonitrile. The efficiency of these displacement reactions is often enhanced by the use of a suitable base and polar aprotic solvents.

A study on related 2-chloropyridine (B119429) derivatives has shown that the displacement of the chloro group is a versatile method for the synthesis of various substituted pyridines. nih.gov While specific data on this compound is not extensively available in the provided search results, the general principles of SNAr on chloropyridines are well-established and directly applicable. wikipedia.orgresearchgate.net

Reactions Involving the Isobutoxy Side Chain of this compound

The isobutoxy group at the 5-position is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, such as with strong hydrohalic acids (e.g., HBr or HI), to yield the corresponding 5-hydroxynicotinonitrile derivative. This dealkylation reaction provides a route to phenolic compounds, which can be further functionalized.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally difficult. masterorganicchemistry.commasterorganicchemistry.commsu.edu The pyridine nitrogen acts as a strong deactivating group, making the ring electron-deficient and thus less susceptible to attack by electrophiles. libretexts.org Furthermore, the presence of the electron-withdrawing chloro and cyano groups further deactivates the ring.

If an electrophilic substitution were to occur, it would be predicted to take place at the position least deactivated by the existing substituents. In this case, the C-4 position would be the most likely site for electrophilic attack, although forcing conditions would be required. libretexts.org Typical EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would likely proceed with low yield, if at all, and may require highly reactive electrophiles and harsh reaction conditions. masterorganicchemistry.commsu.edu

Metal-Catalyzed Cross-Coupling Reactions and Derivatives

The chloro-substituted pyridine core of this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. wiley.comresearchgate.netmtroyal.ca These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of complex molecules. wiley.com

Suzuki, Sonogashira, and Heck Coupling Strategies with this compound

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org this compound can be readily coupled with various aryl or vinyl boronic acids or their esters to generate 2-aryl- or 2-vinyl-5-isobutoxynicotinonitrile derivatives. The general catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org this compound can be reacted with a variety of terminal alkynes to produce 2-alkynyl-5-isobutoxynicotinonitrile derivatives. This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.orgnih.gov

Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org this compound can undergo Heck coupling with various alkenes to introduce a vinyl group at the 2-position of the pyridine ring. This reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond. mdpi.com

The following table summarizes the potential cross-coupling reactions of this compound:

| Coupling Reaction | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd Catalyst, Base | 2-Aryl/Vinyl-5-isobutoxynicotinonitrile |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu Co-catalyst, Base | 2-Alkynyl-5-isobutoxynicotinonitrile |

| Heck | Alkene | Pd Catalyst, Base | 2-Vinyl-5-isobutoxynicotinonitrile |

These metal-catalyzed cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures with potential applications in various fields of chemical research.

Radical Reactions and Photochemistry

A thorough search of available chemical literature and research databases did not yield any studies specifically investigating the radical reactions or photochemical behavior of this compound. While the photochemistry and radical reactions of substituted pyridines are subjects of scientific inquiry, no data specific to the title compound has been reported.

General principles of pyridinic chemistry suggest that the chloro, isobutoxy, and nitrile substituents would influence reactivity, but without experimental data, any discussion remains speculative and outside the scope of this article.

| Reactant | Conditions | Products | Yield (%) | Reference |

| No data available | No data available | No data available | No data available | No data available |

Computational and Theoretical Investigations of 2 Chloro 5 Isobutoxynicotinonitrile

Quantum Chemical Calculations: DFT and Ab-initio Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the properties of molecules. These calculations for 2-Chloro-5-isobutoxynicotinonitrile are based on methodologies applied to similar structures, such as substituted chloropyridines and benzonitriles.

The initial step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The isobutyl group, with its rotational flexibility around the C-O bond, can adopt various conformations. Conformational analysis is crucial to identify the most stable arrangement, which is governed by minimizing steric hindrance. lumenlearning.compharmacy180.com The isobutyl group is a portion of a molecular structure equivalent to isobutane (B21531) (2-methylpropane) with one hydrogen atom removed from the first carbon. ucla.edu

Drawing analogies from computational studies on similar aromatic ethers and alkyl-substituted pyridines, the geometry of this compound would be optimized using DFT methods, such as B3LYP, with a suitable basis set like 6-311++G(d,p). stackexchange.comvaia.com The resulting optimized geometry would provide a detailed picture of its structure.

Table 1: Predicted Optimized Geometric Parameters of this compound (Theoretical) Note: This data is hypothetical and based on typical bond lengths and angles from analogous structures calculated with DFT.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.74 |

| C-O | 1.37 | |

| O-CH2 | 1.43 | |

| C-C (ring) | 1.39 - 1.40 | |

| C-N (ring) | 1.33 - 1.34 | |

| C-CN | 1.45 | |

| C≡N | 1.15 | |

| Bond Angle (°) | C-C-Cl | 120 |

| C-C-O | 125 | |

| C-O-CH2 | 118 | |

| C-C-CN | 121 | |

| Pyridine (B92270) Ring Angles | ~120 |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the isobutoxy group, which act as electron-donating moieties. Conversely, the LUMO is likely to be centered around the electron-withdrawing nitrile group and the carbon atom attached to the chlorine. This distribution influences the molecule's reactivity towards electrophiles and nucleophiles. Quantum chemical calculations can provide precise energies for these orbitals and map their spatial distribution.

Table 2: Predicted Electronic Properties of this compound (Theoretical) Note: This data is hypothetical and based on typical values for analogous structures calculated with DFT.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, specific functional groups within the molecule can be identified. For this compound, characteristic vibrational modes would include the C-Cl stretching, C-O-C stretching of the ether linkage, C≡N stretching of the nitrile group, and various vibrations of the pyridine ring and the isobutyl group. These theoretical spectra can be correlated with experimental data to confirm the molecular structure.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Theoretical) Note: This data is hypothetical and based on typical vibrational frequencies for the functional groups present.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching (aromatic) | Pyridine ring | 3050 - 3150 |

| C-H stretching (aliphatic) | Isobutyl group | 2850 - 2960 |

| C≡N stretching | Nitrile | 2220 - 2240 |

| C=C, C=N stretching | Pyridine ring | 1400 - 1600 |

| C-O-C asymmetric stretching | Ether | 1200 - 1275 |

| C-Cl stretching | Chloroalkane | 650 - 750 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and dynamic behavior. acs.orgnih.gov

The primary focus of MD simulations for this compound would be the conformational flexibility of the isobutoxy side chain. The rotation around the C(ring)-O and O-CH2 bonds allows the isobutyl group to adopt various spatial arrangements. A detailed conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles to identify low-energy conformers and the energy barriers between them. nih.govimperial.ac.uk This analysis helps in understanding which conformations are most likely to be present at a given temperature and how they might influence the molecule's interactions with its environment.

Structure-Activity Relationship (SAR) Modeling for Derivatives of this compound

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For derivatives of this compound, SAR modeling could be employed to predict how modifications to its structure would affect its potential biological or chemical properties. Nicotinonitrile derivatives are known to possess a wide range of biological activities, including insecticidal, antimicrobial, and anticancer properties. nih.govresearchgate.netresearchgate.netnih.gov

Key areas for SAR exploration would include:

The 2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is a crucial feature. It influences the electronic properties of the ring and can act as a leaving group in nucleophilic substitution reactions. nih.gov Replacing the chlorine with other halogens or different functional groups would significantly impact the molecule's reactivity and potential biological interactions. ewha.ac.kr

The 5-Isobutoxy Group: The size, shape, and lipophilicity of the isobutoxy group can be modified to tune the molecule's solubility and binding affinity to a potential target. SAR studies could explore how changes in the alkyl chain (e.g., replacing isobutyl with ethyl, propyl, or more complex groups) affect activity. mdpi.com

The 3-Nitrile Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its presence is often critical for the activity of nicotinonitrile-based compounds, such as neonicotinoid insecticides. mdpi.com Modifications to this group, or its replacement with other electron-withdrawing moieties, would be a key focus of SAR studies. ekb.eg

By systematically altering these structural features and computationally predicting the resulting changes in properties like electronic distribution, steric profile, and lipophilicity, SAR models can guide the design of new derivatives with enhanced or specific activities. researchgate.netacs.org

Reaction Mechanism Studies of this compound Transformations

Theoretical studies can elucidate the detailed mechanisms of chemical reactions involving this compound. Two primary transformations are of interest: nucleophilic aromatic substitution at the 2-position and hydrolysis of the nitrile group.

Nucleophilic Aromatic Substitution: The chlorine atom at the 2-position of the pyridine ring is susceptible to attack by nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group facilitates this reaction. stackexchange.comvaia.comyoutube.com The mechanism typically proceeds via an addition-elimination pathway, where the nucleophile adds to the carbon bearing the chlorine, forming a negatively charged intermediate (a Meisenheimer complex). The aromaticity is then restored by the elimination of the chloride ion. lookchem.comchempanda.com Computational studies can model the energy profile of this reaction, identifying the transition states and intermediates, and thus predicting the reaction kinetics.

Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide intermediate. chemistrysteps.comlibretexts.orgorganicchemistrytutor.comwikipedia.orgyoutube.com Theoretical calculations can map out the step-by-step mechanism of this hydrolysis, involving the initial attack of water or a hydroxide (B78521) ion on the nitrile carbon, followed by a series of proton transfers to form the amide and subsequently the carboxylic acid. Understanding the energy barriers for each step can provide insights into the reaction conditions required for this transformation.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Chloro-5-isobutoxynicotinonitrile and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) and Carbon (¹³C) NMR Spectral Interpretation

The ¹H and ¹³C NMR spectra of this compound provide foundational data for its structural verification. In a typical ¹H NMR spectrum, the isobutoxy group protons exhibit characteristic signals. The methyl protons appear as a doublet, while the methine proton of the isobutyl group presents as a multiplet. The methylene (B1212753) protons adjacent to the ether oxygen also show a distinct signal, often a doublet. The aromatic protons on the pyridine (B92270) ring display signals in the downfield region, with their specific chemical shifts and coupling patterns confirming their relative positions.

The ¹³C NMR spectrum complements the proton data by revealing the chemical environment of each carbon atom. The spectrum will show distinct signals for the methyl, methine, and methylene carbons of the isobutoxy group. The carbon atoms of the pyridine ring, including the carbon bearing the chloro group, the carbon attached to the isobutoxy group, and the nitrile carbon, will each have a characteristic chemical shift. The specific chemical shift values are influenced by the electron-withdrawing and electron-donating effects of the substituents on the pyridine ring. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isobutyl CH₃ | ~1.0 | ~19 |

| Isobutyl CH | ~2.1 | ~28 |

| O-CH₂ | ~3.8 | ~75 |

| Pyridine H-4 | ~7.5 | ~120 |

| Pyridine H-6 | ~8.2 | ~145 |

| Pyridine C-2 (Cl) | - | ~150 |

| Pyridine C-3 (CN) | - | ~115 (nitrile C), ~110 (ring C) |

| Pyridine C-5 (O) | - | ~155 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are indispensable. epfl.ch

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton (¹H-¹H) couplings. sdsu.eduyoutube.com In the case of this compound, it would show correlations between the methine and methyl protons of the isobutyl group, as well as between the methine and methylene protons. This confirms the isobutyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.chsdsu.edu This allows for the direct assignment of the carbon signals for each protonated carbon in the molecule. For instance, the signal for the methylene protons of the isobutoxy group will correlate with the signal for the adjacent carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. epfl.chsdsu.edu This technique is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the carbons of the pyridine ring bonded to the chlorine and the isobutoxy group. For example, a correlation between the methylene protons of the isobutoxy group and the C-5 carbon of the pyridine ring would definitively confirm the position of the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often with an accuracy of less than 5 parts per million (ppm). nih.govnih.gov This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₁₁ClN₂O), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. The ability to perform retrospective data analysis is also a significant advantage of HRMS. nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). scirp.orgnih.gov The resulting product ions are then analyzed to elucidate the fragmentation pathways. This provides valuable structural information. Common fragmentation patterns for this molecule would likely involve the loss of the isobutyl group, the isobutoxy group, or the chlorine atom. The fragmentation of the pyridine ring itself can also provide diagnostic ions. By analyzing these fragmentation patterns, the connectivity of the molecule can be confirmed. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sanih.gov The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of the chemical bonds within the molecule.

The IR spectrum of this compound would show characteristic absorption bands for the different functional groups present. pressbooks.pub Key vibrational modes include:

C-H stretching: Aliphatic C-H stretches from the isobutyl group would appear in the 2850-3000 cm⁻¹ region. libretexts.org

C≡N stretching: A sharp, intense band around 2220-2240 cm⁻¹ is characteristic of the nitrile group.

C-O stretching: The ether linkage would exhibit a strong absorption in the 1000-1300 cm⁻¹ region.

C-Cl stretching: A band in the 600-800 cm⁻¹ region can be attributed to the carbon-chlorine bond.

Aromatic C=C and C=N stretching: Vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. ksu.edu.sa For instance, the C=C bonds of the aromatic ring and the C-C backbone of the isobutyl group may show strong signals in the Raman spectrum. encyclopedia.pub The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, further confirming its structure. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850-3000 | Medium to Strong |

| Nitrile C≡N | Stretching | 2220-2240 | Strong, Sharp |

| Aromatic C=C, C=N | Stretching | 1400-1600 | Medium to Weak |

| Ether C-O | Stretching | 1000-1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. nih.gov

For a compound like this compound, obtaining a single crystal suitable for analysis would be the first critical step, often achieved through slow evaporation of a solvent. researchgate.net The analysis would confirm the planar structure of the pyridine ring and the specific geometry of the isobutoxy substituent. High-resolution X-ray studies reveal detailed protein-inhibitor interactions and the mechanisms of inhibition. nih.gov While specific crystallographic data for this compound is not publicly available, a typical analysis would yield parameters such as those presented in the representative table below.

Table 1: Representative Crystal Data Parameters

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |

| Space Group | P2₁/c | The space group provides a detailed description of the symmetry elements within the crystal. |

| a (Å) | 7.67 | Unit cell dimension along the a-axis. researchgate.net |

| b (Å) | 16.25 | Unit cell dimension along the b-axis. researchgate.net |

| c (Å) | 10.87 | Unit cell dimension along the c-axis. researchgate.net |

| β (°) | 110.42 | The angle of the unit cell's β-axis. researchgate.net |

| Volume (ų) | 1270.7 | The volume of the unit cell. researchgate.net |

| Z | 4 | The number of molecules per unit cell. |

| Radiation | Mo Kα | The type of X-ray radiation used for the diffraction experiment. nih.gov |

Chromatographic Methods for Purity Assessment and Quantificationnih.govnih.govnih.gov

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. For a synthesized compound like this compound, chromatographic methods are essential to assess its purity, identify any byproducts or degradation products, and perform quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive organic compounds. Method development for this compound would involve a systematic approach to optimize the separation of the main compound from any impurities.

A reversed-phase C18 column is commonly employed for the separation of such molecules. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or acetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. lcms.cz A gradient elution method, where the proportion of the organic solvent is increased over time, would likely be used to ensure the elution of all components within a reasonable timeframe. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Table 2: Typical HPLC Method Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Instrument | Surveyor Plus HPLC System | The analytical instrument used for the separation. nih.gov |

| Column | C18 (150 mm x 4.6 mm, 5 µm) | The stationary phase where separation occurs. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the mobile phase. lcms.cz |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component of the mobile phase. lcms.cz |

| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. |

| Detection | UV at 254 nm | The wavelength used to detect the compound as it elutes. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov Given its structure, this compound is likely amenable to GC-MS analysis.

In a typical application, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for confident identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov

Table 3: Representative GC-MS Parameters

| Parameter | Typical Setting | Function |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm) | A common, non-polar capillary column for general-purpose analysis. |

| Carrier Gas | Helium | Inert gas to move the sample through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Start at 100°C, ramp to 280°C | A temperature gradient to separate compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that creates reproducible fragmentation patterns. |

| MS Scan Range | 40-400 m/z | The mass-to-charge ratio range monitored by the detector. |

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique used for detecting and quantifying compounds at very low concentrations. nih.gov This method is ideal for trace analysis of this compound in complex matrices or for identifying low-level degradation products. nih.gov

The process begins with separation via HPLC, as described previously. The eluent from the HPLC column is directed into the mass spectrometer's ion source, such as an electrospray ionization (ESI) source, which is suitable for polar molecules. nih.govnih.gov In the tandem mass spectrometer, a specific precursor ion (the molecular ion of the target compound) is selected, fragmented, and then one or more specific product ions are monitored. This two-stage filtering process drastically reduces background noise and enhances specificity, allowing for reliable quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. nih.gov

Table 4: Illustrative LC-MS/MS Method Parameters

| Parameter | Typical Setting | Role in Analysis |

|---|---|---|

| LC System | UHPLC System | Provides high-resolution separation prior to detection. nih.gov |

| MS System | Triple Quadrupole (QqQ) | Enables tandem MS (MS/MS) for high selectivity. |

| Ion Source | Heated Electrospray Ionization (H-ESI) | Efficiently ionizes the analyte molecules from the liquid phase. nih.gov |

| Mode | Positive Ion Mode | Detects positively charged ions, common for nitrogen-containing compounds. |

| Precursor Ion (m/z) | [M+H]⁺ of the compound | The mass of the parent molecule selected in the first quadrupole. |

| Product Ion (m/z) | Specific fragment ion | A characteristic fragment of the parent molecule monitored in the third quadrupole for quantification. |

Applications of 2 Chloro 5 Isobutoxynicotinonitrile in Organic Synthesis

Role as a Key Synthetic Intermediate for Pharmaceutical Scaffolds

The nicotinonitrile core is a recognized pharmacophore present in numerous approved drugs, and its derivatives are actively explored in medicinal chemistry. researchgate.netekb.eg While direct examples of 2-Chloro-5-isobutoxynicotinonitrile leading to a specific marketed drug are not prominently documented, its potential lies in its ability to serve as a foundational element for constructing complex pharmaceutical scaffolds. The chloro and nitrile functionalities are particularly useful for introducing further molecular diversity. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing handles for further derivatization.

Research into related nicotinonitrile derivatives has shown their potential in developing agents with a variety of therapeutic applications, including anticancer and anti-inflammatory properties. ekb.egnih.gov For example, novel nicotinonitrile derivatives have been synthesized and investigated for their antiproliferative activity, with some showing potent inhibition of tyrosine kinases. nih.gov The general synthetic strategies applied to these analogous systems could readily be adapted to this compound, paving the way for new families of potential therapeutic agents.

The chloro substituent at the 2-position is a key feature, offering a site for nucleophilic substitution reactions. This allows for the introduction of various fragments, a common strategy in the lead optimization phase of drug discovery. This reactivity is central to building the complex molecular architectures often required for high-potency and selective drug candidates.

Utility in the Synthesis of Agrochemicals and Crop Protection Agents (e.g., herbicides)

The pyridine (B92270) ring is a common structural motif in many successful agrochemicals. The functional group array of this compound makes it an attractive starting material for the synthesis of new crop protection agents. The principles that guide its use in pharmaceuticals are transferable to the agrochemical field, where the goal is to create molecules with high efficacy against pests or weeds and low toxicity to non-target organisms.

Nicotinonitrile derivatives, in a broader sense, have been reported to possess insecticidal and molluscicidal activities. nih.gov For instance, new series of nicotinonitrile derivatives have been designed and synthesized to assess their molluscicidal activity against land snails. nih.gov The synthetic accessibility and the potential for broad derivatization make this compound a candidate for inclusion in screening libraries for the discovery of new agrochemicals.

Precursor for Advanced Materials and Functional Molecules

The nicotinonitrile scaffold is not only important in life sciences but also in materials science. Nitrogen-containing heterocyclic compounds are integral to the structure of many functional materials. ekb.eg The reactivity of this compound allows for its incorporation into larger, conjugated systems which may exhibit interesting photophysical or electronic properties.

The nitrile group, for example, can participate in cycloaddition reactions or be used to coordinate to metal centers, opening avenues for the creation of novel polymers, dyes, or sensors. The combination of the electron-withdrawing nitrile and the potentially electron-donating isobutoxy group can also lead to molecules with useful optical or electronic characteristics.

Design and Synthesis of Ligands and Catalysts Featuring the Nicotinonitrile Core

The pyridine nitrogen and the nitrile group of this compound provide potential coordination sites for metal ions. This makes it a candidate for modification into ligands for catalysis. By strategically functionalizing the molecule, bidentate or tridentate ligands could be synthesized, which could then be complexed with various transition metals to form catalysts for a range of organic transformations.

While specific research on ligands derived directly from this compound is not extensively reported, the general utility of pyridine-based ligands in catalysis is well-established. The ability to tune the electronic properties of the pyridine ring through substituents like the chloro and isobutoxy groups is a key advantage in ligand design, allowing for the fine-tuning of the catalytic activity of the resulting metal complexes.

Development of Novel Heterocyclic Systems from this compound

The inherent reactivity of this compound makes it an excellent starting point for the synthesis of more complex, fused heterocyclic systems. The chloro and nitrile groups can be made to react intramolecularly with a suitably positioned third functional group, or they can participate in intermolecular reactions that build new rings onto the pyridine core.

For example, the nitrile group can react with adjacent functional groups to form fused pyrimidine, pyridone, or other heterocyclic rings. The chloro group can be displaced by a nucleophile that is part of another ring system, leading to the fusion of two heterocyclic structures. This type of ring-annulations chemistry is a powerful tool for generating novel molecular frameworks that can be explored for their biological or material properties. Research on the synthesis of novel heterocyclic systems often utilizes precursors with similar reactivity profiles. researchgate.net

Environmental and Biochemical Transformations of Nicotinonitrile Derivatives

Microbial Degradation Pathways of Related Halogenated Nicotinonitriles and Nitroaromatics (e.g., analogous to 2-chloro-5-nitrophenol)

Microorganisms have evolved diverse enzymatic pathways to break down halogenated aromatic compounds, which are often resistant to degradation due to their chemical stability. nih.govnih.gov The biodegradation of these complex molecules typically occurs in a series of steps, often categorized as upper, middle, and lower metabolic pathways, which transform toxic substances into common cellular metabolites. nih.govnih.gov The most challenging step in this process is often the initial dehalogenation. nih.gov

A relevant analogue for understanding the potential microbial degradation of a chlorinated nicotinonitrile is 2-chloro-5-nitrophenol (B15424) (2C5NP), a chlorinated nitroaromatic pollutant. nih.govnih.govfrontiersin.org The presence of both chloro and nitro groups on an aromatic ring makes such compounds particularly resistant to microbial attack. nih.govfrontiersin.org However, specific bacterial strains have been isolated that can utilize these compounds. For instance, Cupriavidus sp. strain CNP-8, isolated from pesticide-contaminated soil, is capable of degrading 2C5NP. nih.govnih.govfrontiersin.org The degradation of 2C5NP by this strain is concentration-dependent, with complete degradation of a 0.3 mM concentration occurring within 36 hours. nih.govfrontiersin.org

The degradation pathway for 2C5NP in some bacteria involves an initial reduction of the nitro group, followed by rearrangement and eventual cleavage of the aromatic ring. researchgate.netresearchgate.net This process highlights a potential route for the breakdown of other substituted aromatic compounds in the environment.

The biotransformation of halogenated and nitroaromatic compounds is mediated by specific enzymes that catalyze key reactions. nih.gov

Nitroreductases are crucial enzymes in the initial steps of degradation for nitroaromatic compounds. google.com These enzymes, such as the NfsB nitroreductase from Escherichia coli, catalyze the reduction of nitro groups to aromatic amines, a critical step for further degradation. nih.gov In the case of 2-chloro-5-nitrophenol (2C5NP) degradation by Cupriavidus sp. strain CNP-8, a NADPH-dependent nitroreductase known as MnpA is involved. nih.gov This enzyme catalyzes the partial reduction of 2C5NP. nih.gov Nitroreductases exhibit broad substrate specificity, enabling them to act on a variety of nitroaromatic compounds. google.com

Dioxygenases are another key class of enzymes, particularly in the degradation of aromatic hydrocarbons. nih.govdntb.gov.ua These enzymes introduce two oxygen atoms into the aromatic ring, making it susceptible to cleavage. nih.govnih.gov In the degradation of halogenated aromatics, dioxygenases can initiate the process, leading to intermediates like halocatechols. nih.gov For example, chlorobenzene (B131634) dioxygenase can oxidize chlorinated benzenes. nih.gov In the degradation pathway of 2C5NP, an aminohydroquinone dioxygenase, MnpC, is believed to be responsible for the ring-cleavage reaction. nih.gov

The table below summarizes the key enzymes and their roles in the degradation of related compounds.

| Enzyme Class | Specific Enzyme Example | Substrate Example | Catalytic Function | Reference |

| Nitroreductase | MnpA (Cupriavidus sp. CNP-8) | 2-chloro-5-nitrophenol | Partial reduction of the nitro group | nih.gov |

| NfsB (E. coli) | Nitroaromatic compounds | Reduction of nitro groups to aromatic amines | nih.gov | |

| Dioxygenase | MnpC (Cupriavidus sp. CNP-8) | Aminohydroquinone intermediate | Ring-cleavage | nih.gov |

| Chlorobenzene Dioxygenase | Chlorobenzene, Biphenyls | Dihydroxylation of the aromatic ring | nih.govasm.org | |

| Toluene Dioxygenase | Toluene | Dihydroxylation of the aromatic ring | nih.gov | |

| Aniline Dioxygenase | Aniline | Conversion to catechol | nih.gov |

The step-by-step breakdown of complex molecules like halogenated aromatics results in the formation of various intermediates. Identifying these intermediates is crucial for elucidating the complete degradation pathway.

In the microbial degradation of 2-chloro-5-nitrophenol (2C5NP) by Cupriavidus sp. strain CNP-8, the following intermediates have been identified nih.govresearchgate.net:

2-chloro-5-nitrosophenol : Formed through the initial action of a nitroreductase. nih.gov

2-chloro-5-hydroxylaminophenol (2C5HAP) : The product of the reduction of 2-chloro-5-nitrosophenol. nih.govresearchgate.net

2-amino-5-chlorohydroquinone (2A5CHQ) : Formed via the Bamberger rearrangement of 2C5HAP, catalyzed by a mutase. researchgate.netresearchgate.net

2-aminohydroquinone : Results from the reductive dehalogenation of 2A5CHQ, a rare step in aerobic bacterial degradation. researchgate.netresearchgate.net

From this point, the 2-aminohydroquinone undergoes ring cleavage and the release of ammonia (B1221849), leading to metabolites that can enter central metabolic pathways. researchgate.net

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Environmental Matrices

In addition to microbial action, nicotinonitrile derivatives can be broken down by non-biological processes in the environment, primarily photolysis and hydrolysis. orst.edu

Photolysis , the breakdown of compounds by sunlight, is a significant degradation pathway for many aromatic compounds. orst.edu The rate and products of photolysis depend on the specific chemical structure and environmental conditions. rsc.orgyoutube.com For halogenated aromatic compounds, photolysis can lead to the cleavage of the carbon-halogen bond. researchgate.netnih.gov Studies on α-substituted p-chlorotoluenes have shown that irradiation can result in reductive dechlorination. rsc.org Similarly, photolysis of some chlorinated diketones in solution leads to the elimination of chlorine. researchgate.netnih.gov This suggests that the chloro-substituent on a nicotinonitrile ring could be susceptible to photolytic cleavage.

Hydrolysis is the chemical breakdown of a compound due to reaction with water. orst.edu The nitrile group (–CN) of nicotinonitrile is susceptible to hydrolysis, which can convert it to an amide (nicotinamide) and subsequently to a carboxylic acid (nicotinic acid). trea.comgoogle.comwikipedia.orgacs.org This reaction can be catalyzed by acids or bases. google.com For instance, nicotinonitrile can be hydrolyzed to nicotinamide (B372718) using aqueous ammonia at elevated temperatures. trea.comgoogle.com The rate of hydrolysis is influenced by factors such as pH and temperature.

Environmental Fate and Persistence Considerations for Related Nicotinonitriles

The environmental persistence of a pesticide is determined by how long it remains in soil, water, and air before being broken down. orst.edu Neonicotinoids, a class of insecticides that includes compounds with a pyridine (B92270) ring structure, are known for their persistence in the environment. rsc.orgnih.govnih.gov

Factors influencing the persistence of related nicotinonitriles include:

Soil Half-Life : Neonicotinoids can have long half-lives in soil, sometimes exceeding 1,000 days, which can lead to their accumulation with repeated use. nih.gov

Water Solubility : High water solubility contributes to the potential for these compounds to be transported from soil into surface and groundwater. nih.gov

Uptake by Plants : Systemic properties mean these compounds can be absorbed by plants, where they may persist for extended periods. nih.govresearchgate.net

The combination of a stable halogenated pyridine ring and a functional group like a nitrile suggests that compounds such as 2-Chloro-5-isobutoxynicotinonitrile could exhibit significant environmental persistence. Their ultimate fate would be governed by the interplay between slow abiotic degradation, such as photolysis and hydrolysis, and the potential for microbial degradation by adapted microorganisms. orst.edunih.gov

Future Research Directions and Emerging Trends

Development of Greener Synthetic Approaches for 2-Chloro-5-isobutoxynicotinonitrile

The imperative for sustainable chemical manufacturing is driving a shift towards environmentally benign synthetic strategies. Future research on this compound is expected to prioritize the development of "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. This aligns with a broader trend in the chemical industry to adopt more sustainable practices. beilstein-journals.org

Key areas for advancement include:

Catalytic Systems: A move away from stoichiometric reagents towards highly efficient catalytic systems. This could involve the use of earth-abundant metals, organocatalysts, or even biocatalysts to drive reactions with high selectivity and yields.

Alternative Reaction Media: The replacement of conventional volatile organic solvents with greener alternatives such as water, supercritical fluids (like CO2), or ionic liquids.

Exploration of Novel Reactivity and Unprecedented Transformations

The functional groups present in this compound—a chloropyridine ring, a nitrile group, and an isobutoxy ether—offer a rich landscape for chemical modification. Future investigations will likely focus on uncovering novel reactivity patterns and developing unprecedented chemical transformations. This could involve leveraging the electronically distinct positions on the pyridine (B92270) ring to achieve selective functionalization, or exploring new reactions of the nitrile group to build complex heterocyclic systems. The discovery of new reactions will expand the utility of this compound as a versatile building block in organic synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in chemical manufacturing. The synthesis of this compound is well-suited for adaptation to flow chemistry platforms. This technology allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, enhanced safety, and greater consistency.

| Feature | Batch Processing | Flow Chemistry |

| Heat & Mass Transfer | Often limited, can lead to side reactions | Superior, enabling better reaction control |

| Safety | Higher risks associated with large volumes | Inherently safer due to small reaction volumes |

| Scalability | Requires significant re-optimization | Easily scalable by extending operation time |

| Automation | Complex to automate | Readily integrated with automated control systems |

The integration of automated synthesis platforms with flow reactors can further accelerate research by enabling high-throughput screening of reaction conditions and rapid identification of optimal synthetic routes.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization. The use of advanced, in-situ analytical techniques, often referred to as Process Analytical Technology (PAT), will be instrumental in future studies of this compound's synthesis. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be directly integrated into the reaction vessel or flow reactor. This allows for real-time monitoring of reactant consumption, product formation, and the appearance of any intermediates or byproducts, providing invaluable data for refining the synthetic process.

Computational Design of Novel Derivatives with Tailored Properties

The power of computational chemistry and molecular modeling will be harnessed to design novel derivatives of this compound with specific, pre-determined properties. Using techniques like density functional theory (DFT) and quantitative structure-activity relationship (QSAR) modeling, researchers can predict the electronic, steric, and pharmacokinetic properties of virtual compounds before they are synthesized in the lab. This in silico approach can significantly accelerate the discovery of new molecules for applications in fields such as medicine and materials science by prioritizing the synthesis of the most promising candidates.

Expanding the Scope of Applications in Emerging Fields

The unique structural features of this compound suggest its potential applicability in a range of emerging high-tech fields. Beyond its use as a synthetic intermediate, future research may explore its role in:

Materials Science: As a monomer or building block for the creation of novel polymers, organic light-emitting diodes (OLEDs), or other functional materials with tailored electronic or photophysical properties.

Agrochemicals: As a scaffold for the development of next-generation pesticides or herbicides with improved efficacy and environmental profiles.

Medicinal Chemistry: As a key fragment or intermediate in the synthesis of new therapeutic agents, leveraging the biological relevance of the pyridine core.

The exploration of these new frontiers will likely be driven by interdisciplinary collaborations, combining expertise in organic synthesis, materials science, and computational chemistry.

Q & A

How can researchers design a reproducible synthetic route for 2-chloro-5-isobutoxynicotinonitrile, and what experimental controls are critical to validate reaction selectivity?

Methodological Answer:

A robust synthetic route requires systematic optimization of reaction parameters (e.g., solvent, temperature, catalyst) and validation through orthogonal characterization techniques. For example, nucleophilic substitution at the 5-position of the pyridine ring may require monitoring via HPLC or LC-MS to confirm regioselectivity . Include control experiments, such as omitting the isobutoxy group donor, to verify intermediate formation. Detailed procedural documentation (e.g., stoichiometry, purification steps) is essential for reproducibility, as emphasized in experimental reporting guidelines .

What spectroscopic and chromatographic methods are most effective for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the isobutoxy group (δ ~3.5–4.5 ppm for methylene protons) and nitrile functionality (δ ~110–120 ppm in ) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or GC-MS can verify molecular ion peaks and detect impurities. Cross-reference with databases like NIST for fragmentation patterns .

- Chromatography: Reverse-phase HPLC with UV detection (λ = 220–260 nm) ensures purity >95%, critical for downstream applications .

How can computational chemistry tools predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations can model electron density distributions and frontier molecular orbitals to identify reactive sites. For instance, calculate the electrostatic potential surface (EPS) to assess the electrophilicity of the chlorine atom at the 2-position. Compare activation energies for alternative reaction pathways (e.g., substitution at chloro vs. nitrile groups) using software like Gaussian or ORCA. Validate predictions with kinetic studies (e.g., time-resolved NMR) .

What strategies mitigate discrepancies in reported spectroscopic data for this compound derivatives across studies?

Methodological Answer:

- Standardization: Calibrate instruments using certified reference materials (e.g., NIST-traceable standards) .

- Sample Preparation: Ensure consistent solvent systems and concentrations to avoid solvent-dependent shifts in NMR or IR spectra.

- Cross-Validation: Compare data with structurally analogous compounds (e.g., 2-chloro-3-methylisonicotinonitrile) to identify systematic errors .

How should researchers design toxicity and stability studies for this compound under varying experimental conditions?

Methodological Answer:

- Stability Tests: Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) and monitor decomposition via TLC or HPLC.

- Toxicity Screening: Use in vitro assays (e.g., Ames test for mutagenicity) and in silico tools (e.g., EPA’s DSSTox database for structural alerts) .

- Safety Protocols: Follow hazard guidelines for nitriles (e.g., proper ventilation, PPE) as outlined in safety data sheets .

What advanced techniques resolve challenges in regiochemical control during functionalization of this compound?

Methodological Answer:

- Directed Metalation: Employ directing groups (e.g., pyridinyl nitriles) to guide lithiation or cross-coupling reactions.

- Protection-Deprotection: Temporarily mask reactive sites (e.g., nitrile protection via silylation) to achieve selective functionalization .

- Kinetic vs. Thermodynamic Control: Adjust reaction temperature and catalysts (e.g., Pd vs. Cu) to favor desired intermediates .

How can researchers leverage databases like CAS SciFindern to identify understudied applications of this compound in medicinal chemistry?

Methodological Answer:

- Keyword Optimization: Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR antiviral)") to refine searches.

- Concept Filtering: Apply "Substance Role" filters (e.g., "pharmacophore" or "scaffold") to prioritize therapeutic contexts .

- Citation Analysis: Track citation networks to identify emerging research trends or unexplored biological targets.

What methodologies validate the catalytic efficiency of this compound in multicomponent reactions?

Methodological Answer:

- Kinetic Profiling: Measure reaction rates under varying catalyst loadings and compare turnover frequencies (TOF).

- Isotopic Labeling: Use - or -labeled substrates to trace mechanistic pathways via NMR or MS .

- Computational Modeling: Simulate transition states to identify rate-limiting steps and optimize catalyst design .

Tables for Key Data Comparison

| Property | Analytical Method | Reference |

|---|---|---|

| Regioselectivity | DFT Calculations | |

| Purity (>95%) | HPLC-UV | |

| Stability (pH 7–9) | Accelerated Degradation | |

| Toxicity Screening | Ames Test/DSSTox |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.